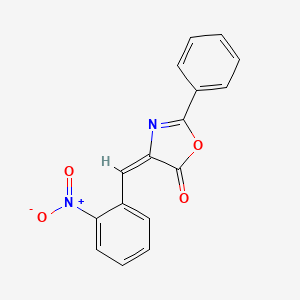
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features an oxazole ring substituted with a nitrobenzylidene and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles or dipolarophiles in the presence of heat or a catalyst.
Major Products Formed
Reduction: 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Polycyclic compounds with enhanced structural complexity.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
The compound’s structural features make it a candidate for biological activity studies. It can be used to design and synthesize potential pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific electronic or optical properties. These materials could find applications in sensors, organic electronics, or photonics.
Mécanisme D'action
The mechanism of action of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one
Uniqueness
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic applications where the nitro group can be transformed into various functional groups, providing a pathway to a wide range of derivatives.
Propriétés
Formule moléculaire |
C16H10N2O4 |
|---|---|
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
(4E)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10+ |
Clé InChI |
QRTYQFYODBKCHQ-JLHYYAGUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



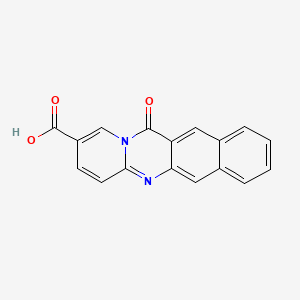


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)

![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
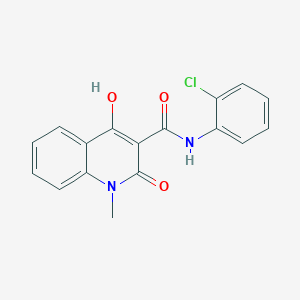
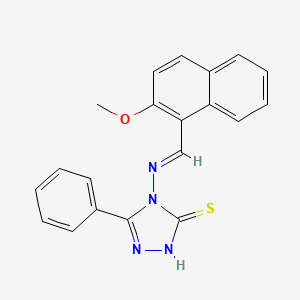
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)

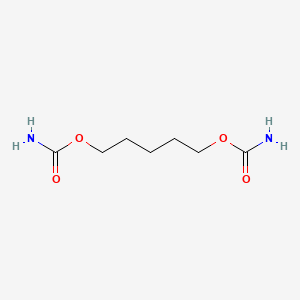
![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
